1-[(2,5-dimethylphenoxy)acetyl]indoline
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,5-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-14(2)17(11-13)21-12-18(20)19-10-9-15-5-3-4-6-16(15)19/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDFPRFUYILEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate
- Core: Benzene-acetate ester with an ethylamino linker.
- Substituents : 3,5-Dimethylphenyl group.
- Key Differences: Lacks the indoline core, instead featuring a linear ester and tertiary amine. The 3,5-dimethyl substitution pattern differs from the 2,5-dimethylphenoxy group in the target compound.
- Synthesis : Yield of 52% via carboxylation and acetylation steps; characterized by NMR and IR .
1-(3,5-Dimethylphenyl)indolin-2-one
- Core : Indolin-2-one (lactam structure).
- Substituents : 3,5-Dimethylphenyl group.
- Key Differences: The lactam (amide) ring contrasts with the acetylated amine in the target compound. The 3,5-dimethyl substitution reduces steric hindrance compared to 2,5-dimethylphenoxy.
- Synthesis : 49% yield; spectral data includes carbonyl IR peaks (~1680 cm⁻¹) and distinct NMR shifts for the lactam .
HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
Functional Group and Reactivity
Spectral Data Highlights
IR Spectroscopy :
- NMR Spectroscopy: Target Compound (inferred): Indoline protons (δ 3.0–4.0 ppm), acetyl methyl (~δ 2.1 ppm). Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate: Ethyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.5–7.5 ppm) .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-[(2,5-dimethylphenoxy)acetyl]indoline?
The synthesis of 1-[(2,5-dimethylphenoxy)acetyl]indoline can be achieved through multi-step reactions involving indoline precursors and phenoxyacetyl derivatives. A common approach involves:
- Step 1 : Functionalization of indoline via alkylation or acylation using reagents like 2,5-dimethylphenoxyacetyl chloride under anhydrous conditions .
- Step 2 : Optimization of coupling reactions (e.g., Friedel-Crafts acylation) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at controlled temperatures (60–80°C) .
- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 40% to 60% .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using NMR spectroscopy .
How can researchers confirm the structural integrity of 1-[(2,5-dimethylphenoxy)acetyl]indoline post-synthesis?
Characterization should include:
- Spectroscopic Analysis :
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography (if feasible): Resolve ambiguities in stereochemistry or crystal packing .
Methodological Tip : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .
What experimental conditions influence the solubility and stability of 1-[(2,5-dimethylphenoxy)acetyl]indoline?
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and non-polar solvents (ethyl acetate) at varying temperatures. Solubility decreases with alkyl chain length in solvents .
- Stability :
- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the acetyl group.
- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation .
- Assay : Use UV-Vis spectroscopy (λmax ~250–300 nm) or HPLC to quantify degradation products .
Advanced Research Questions
How can mechanistic studies elucidate the reactivity of 1-[(2,5-dimethylphenoxy)acetyl]indoline in nucleophilic substitutions?
- Kinetic Analysis : Perform time-resolved experiments under varying temperatures to determine activation energy (Arrhenius plots) .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in hydrolysis reactions .
- Computational Modeling : Employ molecular dynamics simulations to map transition states and identify rate-limiting steps .
Case Study : Evidence from indole derivatives shows that electron-donating groups (e.g., methyl on phenoxy) enhance electrophilic aromatic substitution rates .
What strategies resolve contradictions in reactivity data observed during derivatization of 1-[(2,5-dimethylphenoxy)acetyl]indoline?
- Controlled Variable Testing : Systematically vary parameters (solvent polarity, catalyst loading) to isolate confounding factors .
- Cross-Validation : Compare results across multiple analytical techniques (e.g., LC-MS vs. NMR for byproduct identification) .
- Literature Benchmarking : Contrast findings with analogous compounds (e.g., 2-(5-ethylthiophen-2-yl)indoline) to identify structural or electronic outliers .
Example : Discrepancies in acylation yields may arise from residual moisture; use molecular sieves or anhydrous workup protocols .
How can computational methods predict the biological targets of 1-[(2,5-dimethylphenoxy)acetyl]indoline?
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets compatible with the compound’s pharmacophore .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with activity trends from indole-based analogs .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability .
Validation : Pair computational results with in vitro assays (e.g., enzyme inhibition assays) to confirm target engagement .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~349.43 g/mol | |
| Boiling Point | 753.4±70.0°C (Predicted) | |
| Density | 1.29±0.1 g/cm³ | |
| pKa | ~11.35 (Predicted) |
Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low Acylation Yield | Use Lewis acids (e.g., AlCl₃) | |
| Byproduct Formation | Optimize reaction time and temperature | |
| Purification Difficulty | Employ gradient elution in chromatography |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
